molecular formula C6H8ClN3 B13934809 (6-Chloro-pyrimidin-4-yl)ethylamine

(6-Chloro-pyrimidin-4-yl)ethylamine

Cat. No.: B13934809
M. Wt: 157.60 g/mol
InChI Key: YBBUMKKYMUNBBV-UHFFFAOYSA-N
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Description

(6-Chloro-pyrimidin-4-yl)ethylamine is a chemical compound with the molecular formula C6H8ClN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-pyrimidin-4-yl)ethylamine typically involves the reaction of 6-chloropyrimidine with ethylamine under controlled conditions. One common method includes:

    Starting Materials: 6-chloropyrimidine and ethylamine.

    Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

    Procedure: The 6-chloropyrimidine is dissolved in the solvent, and ethylamine is added dropwise. The mixture is then heated under reflux for several hours.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for large-scale production, including the use of automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-pyrimidin-4-yl)ethylamine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of various substituted pyrimidines.

    Oxidation: Formation of pyrimidine N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

Scientific Research Applications

(6-Chloro-pyrimidin-4-yl)ethylamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Industrial Applications: Used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (6-Chloro-pyrimidin-4-yl)ethylamine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or nucleic acids, leading to changes in biological activity.

Comparison with Similar Compounds

Similar Compounds

    (4-Chloro-6-methyl-pyrimidin-2-yl)-ethyl-amine: Similar structure but with a methyl group at the 6-position instead of chlorine.

    (2-Chloro-pyrimidin-4-yl)-cyclopropyl-amine: Contains a cyclopropyl group instead of an ethylamine group.

    (6-Methoxypyridazin-3-yl)methanamine hydrochloride: Similar pyrimidine derivative with a methoxy group.

Uniqueness

(6-Chloro-pyrimidin-4-yl)ethylamine is unique due to the presence of both a chlorine atom and an ethylamine group, which confer specific reactivity and potential for diverse chemical modifications. This makes it a valuable intermediate in the synthesis of various biologically active compounds.

Properties

Molecular Formula

C6H8ClN3

Molecular Weight

157.60 g/mol

IUPAC Name

2-(6-chloropyrimidin-4-yl)ethanamine

InChI

InChI=1S/C6H8ClN3/c7-6-3-5(1-2-8)9-4-10-6/h3-4H,1-2,8H2

InChI Key

YBBUMKKYMUNBBV-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN=C1Cl)CCN

Origin of Product

United States

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